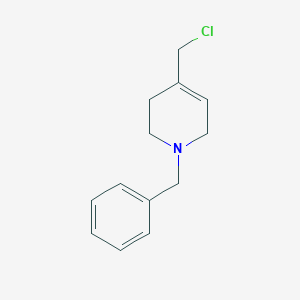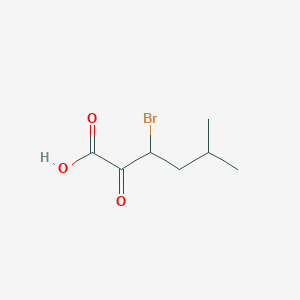
3-Bromo-5-methyl-2-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methyl-2-oxohexanoic acid is an organic compound with the molecular formula C7H11BrO3 It is a derivative of hexanoic acid, featuring a bromine atom at the third position, a methyl group at the fifth position, and a keto group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-2-oxohexanoic acid can be achieved through several methods. One common approach involves the bromination of 5-methyl-2-oxohexanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the alkylation of 3-bromo-2-oxohexanoic acid with a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). This reaction introduces the methyl group at the fifth position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methyl-2-oxohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-hydroxy-5-methyl-2-oxohexanoic acid or 3-amino-5-methyl-2-oxohexanoic acid.
Reduction: Formation of 3-bromo-5-methyl-2-hydroxyhexanoic acid.
Oxidation: Formation of 3-bromo-5-carboxy-2-oxohexanoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-5-methyl-2-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methyl-2-oxohexanoic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of metabolic pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-oxohexanoic acid: Lacks the methyl group at the fifth position.
5-Methyl-2-oxohexanoic acid: Lacks the bromine atom at the third position.
3-Bromo-5-methyl-2-hydroxyhexanoic acid: Contains a hydroxyl group instead of a keto group at the second position.
Uniqueness
3-Bromo-5-methyl-2-oxohexanoic acid is unique due to the presence of both a bromine atom and a methyl group, along with a keto group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
90012-69-4 |
|---|---|
Fórmula molecular |
C7H11BrO3 |
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
3-bromo-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H11BrO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Clave InChI |
QICCJSVHNTUDTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


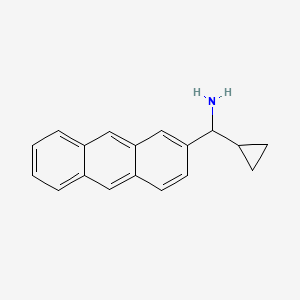

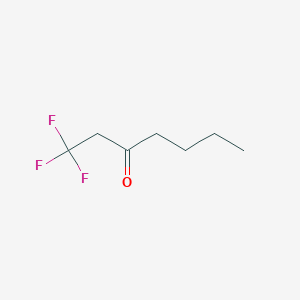
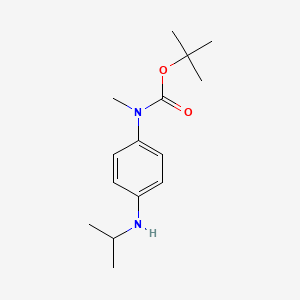
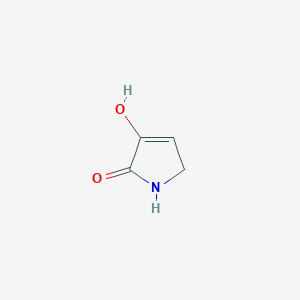
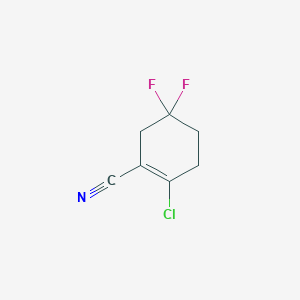

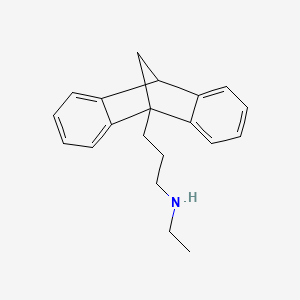
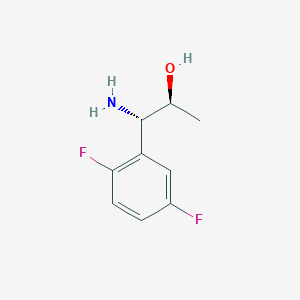
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)

![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)
